molecular formula C23H23N3O3S2 B2710358 N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-91-6

N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2710358
CAS RN: 877654-91-6
M. Wt: 453.58
InChI Key: AAJNEAORTUPXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Analysis

Researchers have developed novel heterocyclic compounds derived from related chemical structures, demonstrating their utility in creating compounds with potential analgesic and anti-inflammatory properties. These compounds have shown promising results in inhibiting cyclooxygenase-1 and cyclooxygenase-2, with some derivatives exhibiting significant COX-2 selectivity and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). Additionally, the crystal structure analysis of related compounds has provided insights into the conformational aspects critical for their bioactivity, highlighting the importance of molecular orientation and hydrogen bonding in their efficacy (Park et al., 1995).

Pharmacological Potential

In the realm of pharmacology, certain derivatives have been synthesized for their selective binding to biological targets, such as the translocator protein (18 kDa), showcasing their potential in imaging applications using positron emission tomography (PET) (Dollé et al., 2008). Another study aimed at developing anticonvulsant agents identified (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, indicating moderate anticonvulsant activity and highlighting a correlation between docking results and in vivo efficacy, thus contributing to the understanding of structure-activity relationships (Severina et al., 2020).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-14-6-4-9-18(15(14)2)24-20(27)13-31-23-25-19-10-11-30-21(19)22(28)26(23)16-7-5-8-17(12-16)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJNEAORTUPXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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